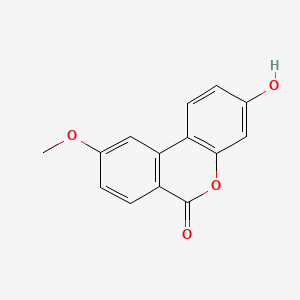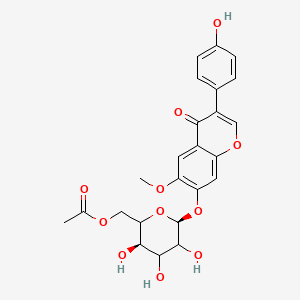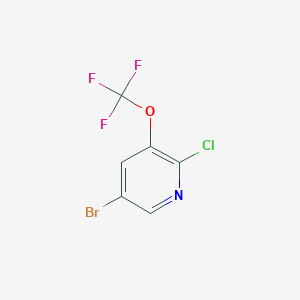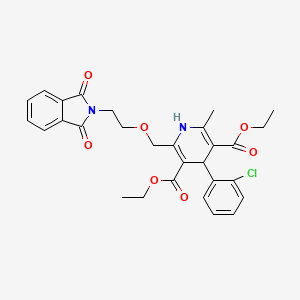
4-(3-Hydroxy-1,1,2,4,4,4-hexafluorobutoxy)-3-chloroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Hydroxy-1,1,2,4,4,4-hexafluorobutoxy)-3-chloroaniline is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is characterized by the presence of a hydroxy group, a hexafluorobutoxy group, and a chloroaniline moiety. Such compounds are often of interest in various fields of chemistry and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxy-1,1,2,4,4,4-hexafluorobutoxy)-3-chloroaniline typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:
Nucleophilic substitution: Introduction of the hexafluorobutoxy group via a nucleophilic substitution reaction.
Hydroxylation: Introduction of the hydroxy group through hydroxylation reactions.
Chlorination: Introduction of the chlorine atom via chlorination reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the chloro group could yield a variety of substituted anilines.
Scientific Research Applications
4-(3-Hydroxy-1,1,2,4,4,4-hexafluorobutoxy)-3-chloroaniline may find applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Investigation as a potential pharmaceutical compound.
Industry: Use in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(3-Hydroxy-1,1,2,4,4,4-hexafluorobutoxy)-3-chloroaniline would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Hydroxy-1,1,2,4,4,4-hexafluorobutoxy)-3-bromoaniline
- 4-(3-Hydroxy-1,1,2,4,4,4-hexafluorobutoxy)-3-iodoaniline
- 4-(3-Hydroxy-1,1,2,4,4,4-hexafluorobutoxy)-3-fluoroaniline
Uniqueness
The uniqueness of 4-(3-Hydroxy-1,1,2,4,4,4-hexafluorobutoxy)-3-chloroaniline lies in its specific combination of functional groups, which can impart distinct chemical and physical properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H8ClF6NO2 |
|---|---|
Molecular Weight |
323.62 g/mol |
IUPAC Name |
4-(4-amino-2-chlorophenoxy)-1,1,1,3,4,4-hexafluorobutan-2-ol |
InChI |
InChI=1S/C10H8ClF6NO2/c11-5-3-4(18)1-2-6(5)20-10(16,17)7(12)8(19)9(13,14)15/h1-3,7-8,19H,18H2 |
InChI Key |
YLIIXVNFWPELLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)OC(C(C(C(F)(F)F)O)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![methyl N-[(2S)-1-[(2S)-2-[5-[6-(5-cyclopropylthiophen-2-yl)-10-[2-[(2S)-1-[2-(2,2-dimethyloxan-4-yl)-2-(methoxycarbonylamino)acetyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-1-fluoro-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13438362.png)







![2-[2-(3-Acetyl-2,6-dimethylphenoxy)-1-methylethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13438395.png)


